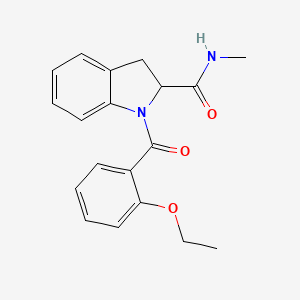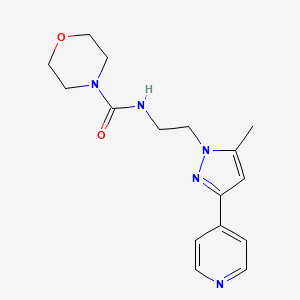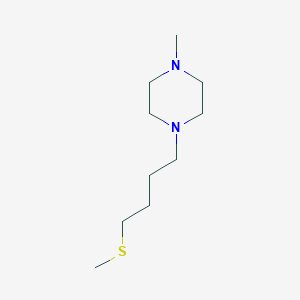![molecular formula C13H19N3O4 B2696379 7-(Tert-Butoxycarbonyl)-8-Methyl-5,6,7,8-Tetrahydroimidazo[1,2-A]Pyrazine-3-Carboxylic Acid CAS No. 2090752-94-4](/img/structure/B2696379.png)
7-(Tert-Butoxycarbonyl)-8-Methyl-5,6,7,8-Tetrahydroimidazo[1,2-A]Pyrazine-3-Carboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a rigid linker used in PROTAC development for targeted protein degradation as well as chemical conjugates . It has an empirical formula of C14H21N3O4 and a molecular weight of 295.33 .
Molecular Structure Analysis
The compound has a complex structure with several functional groups. The SMILES string for this compound isCC(C)(OC(N1CCN2C(CCC(O)=O)=CN=C2C1)=O)C . This indicates the presence of a tert-butoxycarbonyl group, a tetrahydroimidazo[1,2-a]pyrazine ring, and a carboxylic acid group. Physical And Chemical Properties Analysis
The compound is a powder . It has a molecular weight of 295.33 . The storage temperature is 2-8°C .Aplicaciones Científicas De Investigación
Reactivity and Synthesis
Studies on the reactivity of similar compounds reveal significant interest in the synthesis of biologically active compounds and the exploration of their chemical properties. For instance, the reactivity of pyrazolo[5,1-c][1,2,4]triazine derivatives under various conditions has been studied to understand their potential in forming new compounds with potential pharmacological actions. This research contributes to the broader knowledge of heterocyclic compound synthesis, which is crucial in the development of new pharmaceuticals and materials (Mironovich & Shcherbinin, 2014).
Molecular Solids and Crystal Engineering
Another area of interest is the formation of novel crystals through hydrogen bonds and weak intermolecular interactions, highlighting the structural versatility and potential application of similar compounds in creating new materials with specific properties. These studies are pivotal in materials science, especially in designing molecular solids with desired characteristics for various applications (Wang et al., 2014).
Green Synthesis and Antimicrobial Activity
Research has also explored the green synthesis of N-arylimidazo[1,2-a]pyrazine derivatives, demonstrating the compound's utility in synthesizing new molecules with potential antimicrobial activity. This green synthesis approach aligns with the growing need for environmentally friendly chemical processes in drug development and other applications (Jyothi & Madhavi, 2019).
Chemiluminescent Properties
Furthermore, the synthesis and study of 3,7-dihydroimidazo[1,2a]pyrazine-3-ones from related compounds have revealed intriguing chemiluminescent properties. This research is particularly relevant in the development of new chemiluminescent materials for biochemical assays, imaging, and analytical applications (Adamczyk et al., 2003).
Direcciones Futuras
The compound’s role as a rigid linker in PROTAC development suggests potential applications in the field of targeted protein degradation . This is a rapidly evolving field with significant therapeutic potential, particularly in the treatment of diseases caused by dysregulated or overexpressed proteins.
Propiedades
IUPAC Name |
8-methyl-7-[(2-methylpropan-2-yl)oxycarbonyl]-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O4/c1-8-10-14-7-9(11(17)18)16(10)6-5-15(8)12(19)20-13(2,3)4/h7-8H,5-6H2,1-4H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQWCDSMLQWMMOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=NC=C(N2CCN1C(=O)OC(C)(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[4-(cyclohexylsulfamoyl)phenyl]-2-(pyridin-4-yl)quinoline-4-carboxamide](/img/structure/B2696301.png)
![2-[5-(3-chloro-4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2-ethylphenyl)acetamide](/img/structure/B2696302.png)
![2-(4-cyclopropyl-1-(3,4-dimethylphenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2696303.png)
![2-(ethylthio)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide](/img/structure/B2696304.png)



![2-[4-(benzyloxy)-2-chlorobenzoyl]-N-(3-chlorophenyl)-1-hydrazinecarboxamide](/img/structure/B2696311.png)
![2-[6-(tert-butylsulfonyl)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-(4-isopropylphenyl)acetamide](/img/structure/B2696317.png)
![2,4-Difluoro-N-[2-(3-fluorophenyl)-2-methoxyethyl]benzamide](/img/structure/B2696318.png)
![2-(3-benzyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-(methylthio)phenyl)acetamide](/img/no-structure.png)